2-(Methylthio)phenol
Overview
Description
2-(Methylthio)phenol, also known as o-(Methylthio)phenol, is an organosulfur compound with the molecular formula C7H8OS. It is characterized by the presence of a methylthio group (-SCH3) attached to the ortho position of a phenol ring. This compound is known for its distinct odor and is used in various chemical applications .
Mechanism of Action
Target of Action
This compound is a derivative of phenol, with a methylthio group attached to the phenol ring . The targets of phenolic compounds can vary widely depending on their specific structures and the biological systems in which they are active.
Mode of Action
Phenolic compounds in general can interact with proteins, enzymes, and other cellular components, affecting their function and potentially leading to various biological effects .
Biochemical Pathways
It has been found that in the orchid species caladenia crebra, flowers emit (methylthio)phenols such as 2-(methylthio)phenol to sexually deceive its single pollinator, male campylothynnus flavopictus wasp . This suggests that this compound might play a role in certain biochemical pathways related to plant-pollinator interactions .
Pharmacokinetics
It is known that the compound is a liquid at room temperature , which could influence its absorption and distribution in biological systems.
Result of Action
Given its presence in certain orchid species and its role in plant-pollinator interactions, it may have effects on the behavior of certain insects .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the effectiveness of its role in plant-pollinator interactions could be affected by factors such as the presence of other volatile compounds, the specific characteristics of the pollinator species, and environmental conditions such as temperature and humidity .
Biochemical Analysis
Biochemical Properties
It is known that phenolic compounds can interact with proteins, altering their structure and properties . These interactions can occur through covalent linkages and/or non-covalent interactions, such as hydrophobic, electrostatic, van der Waals forces, and hydrogen bonding .
Molecular Mechanism
Phenolic compounds are known to exert their effects through various mechanisms, including free radical scavenging, metal chelating properties, and effects on cell signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stored at room temperature in a sealed, dry environment .
Metabolic Pathways
Phenolic compounds are known to be metabolized by colonic bacteria in parts of the intestine that are not absorbed and reach the large intestine .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Methylthio)phenol can be synthesized through several methods. One common approach involves the reaction of phenol with methylthiol in the presence of a catalyst. For example, zirconium tetrachloride can be used as a catalyst to facilitate the reaction between phenol and methylthiol at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions typically include maintaining a temperature of around 150°C under a nitrogen atmosphere for an extended period, allowing the reaction to proceed efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)phenol undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Reduction: The compound can be reduced to form corresponding thiophenol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or nitric acid.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Halogenated or nitrated phenol derivatives.
Reduction: Thiophenol derivatives.
Scientific Research Applications
2-(Methylthio)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of various chemicals
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylmercapto)phenol
- 2-(Methylsulfanyl)phenol
- o-Hydroxythioanisole
Uniqueness
2-(Methylthio)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity and biological activities, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-methylsulfanylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8OS/c1-9-7-5-3-2-4-6(7)8/h2-5,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOARYARZPXNAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061463 | |
Record name | Phenol, 2-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
liquid | |
Record name | o-(Methylthio)phenol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/121/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
218.00 to 219.00 °C. @ 760.00 mm Hg | |
Record name | 2-(Methylthio)phenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041281 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.168-1.173 | |
Record name | o-(Methylthio)phenol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/121/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1073-29-6 | |
Record name | 2-(Methylthio)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1073-29-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | o-(Methylthio)phenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073296 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Methylthio)phenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75839 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 2-(methylthio)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 2-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-(methylthio)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.753 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | O-(METHYLTHIO)PHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6JO803536 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-(Methylthio)phenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041281 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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